

An In-depth Technical Guide to the Molecular Structure of Trisodium Pentacyanoaminoferate

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Compound of Interest

Compound Name: *Trisodium pentacyanoaminoferate*

Cat. No.: *B086921*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of **Trisodium Pentacyanoaminoferate**, $\text{Na}_3[\text{Fe}(\text{CN})_5\text{NH}_3]$. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this coordination compound.

Core Molecular and Physical Properties

Trisodium pentacyanoaminoferate is a yellow-green, water-soluble solid.[1][2] The central iron atom is in the +2 oxidation state (Fe(II)).[1] The compound is notable for its pseudo-octahedral geometry and its role as a precursor in the synthesis of other coordination complexes.[1]

Property	Value
Molecular Formula	$\text{C}_5\text{H}_3\text{FeN}_6\text{Na}_3$ [2][3]
Molecular Weight	271.93 g/mol [2][3]
IUPAC Name	Trisodium;azane;iron(2+);pentacyanide[2][3]
CAS Number	14099-05-9[2][3]
Appearance	Yellow or green solid[2]

Molecular Structure and Bonding

The core of **Trisodium Pentacyanoaminoferate** is the complex anion, $[\text{Fe}(\text{CN})_5(\text{NH}_3)]^{3-}$. In this complex, a central iron(II) ion is coordinated to five cyanide ligands and one ammine (ammonia) ligand.

Geometry

The $[\text{Fe}(\text{CN})_5(\text{NH}_3)]^{3-}$ anion exhibits a pseudo-octahedral geometry.^[1] The six ligands are positioned at the vertices of an octahedron around the central iron atom. The presence of two different types of ligands (five cyanide and one ammine) leads to a slight distortion from perfect octahedral symmetry.

Crystallographic Data

While detailed crystallographic data for the Fe(II) complex, **Trisodium pentacyanoaminoferate**, is not readily available in the surveyed literature, the structure of the closely related Fe(III) complex, Disodium pentacyanoammineferate(III) dihydrate ($\text{Na}_2[\text{Fe}(\text{CN})_5\text{NH}_3] \cdot 2\text{H}_2\text{O}$), has been determined by X-ray diffraction.^[4] This provides valuable insight into the bond lengths and angles of the complex ion. The Fe(II) and Fe(III) complexes can be interconverted through redox reactions.^[1]

Representative Crystallographic Data for the Related Fe(III) Complex^[4]

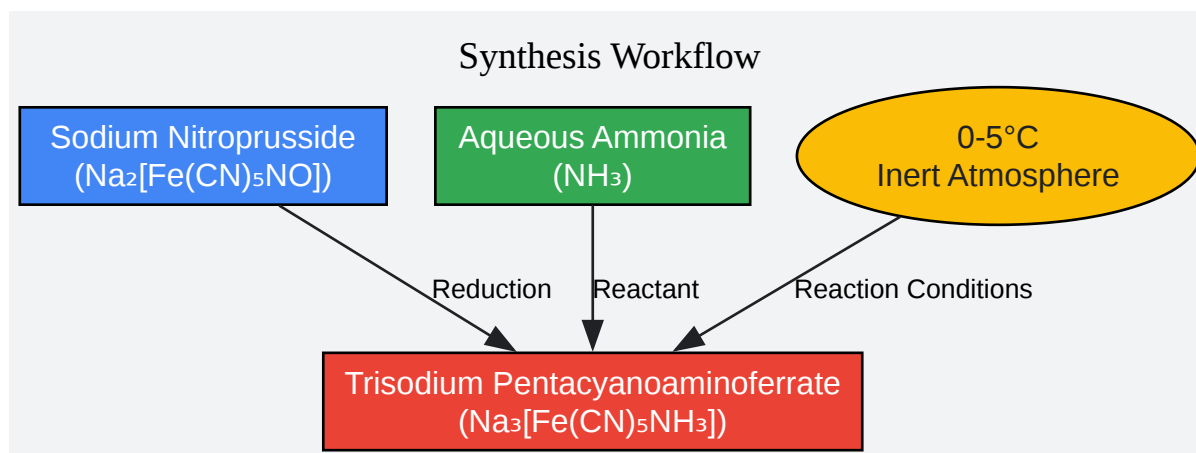
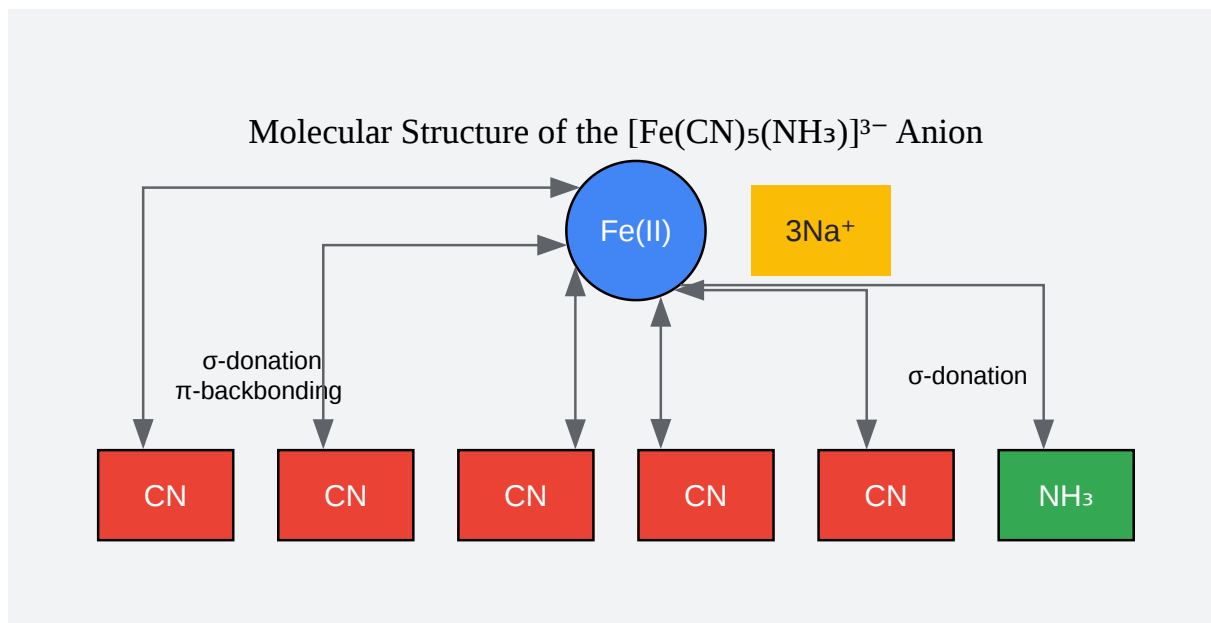
Parameter	Value (Å)
Fe-NH ₃ Distance	2.01
Fe-C Distances	1.89, 1.93, 1.94
C-N Distances	1.14, 1.17

Note: These values are for the Fe(III) complex and may vary slightly for the Fe(II) complex.

Bonding and Electronic Structure

The bonding in the $[\text{Fe}(\text{CN})_5(\text{NH}_3)]^{3-}$ complex can be understood using Ligand Field Theory. The cyanide ligand is a strong-field ligand that engages in π -backbonding. The iron(II) center,

with its filled t_{2g} orbitals, donates electron density back to the empty π^* antibonding orbitals of the cyanide ligands.[1] This interaction strengthens the iron-cyanide bond.



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